4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol
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Overview
Description
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C10H7FN2S It is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a pyrimidine ring, along with a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol typically involves the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized with thiourea to yield the desired pyrimidine-2-thiol derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alkoxides .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiolates, and substituted derivatives of the original compound .
Scientific Research Applications
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl and trifluoromethyl groups may enhance the compound’s binding affinity to certain receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)pyrimidine-2-thiol
- 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol
- 4-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol
Uniqueness
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These groups can influence the compound’s stability, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H6F4N2S |
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Molecular Weight |
274.24 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C11H6F4N2S/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)17-10(18)16-8/h1-5H,(H,16,17,18) |
InChI Key |
VYPMEUABZOCDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NC(=C2)C(F)(F)F)F |
Origin of Product |
United States |
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